2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
Description
This compound features a 2,4-dichlorophenoxy group linked to an ethanone moiety, with the ketone further bonded to an azetidine (4-membered nitrogen ring) substituted by a 1,2,4-oxadiazole heterocycle bearing a furan-2-yl group. The dichlorophenoxy group may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-11-3-4-13(12(19)6-11)25-9-15(23)22-7-10(8-22)17-20-16(21-26-17)14-2-1-5-24-14/h1-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJQIFAADQRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that combines several functional groups known for their potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural components in medicinal chemistry.
Structural Overview
The compound features:
- A dichlorophenoxy group, which is often associated with herbicidal activity.
- An ethanone moiety linked to an azetidine ring .
- Substituents including a furan and a 1,2,4-oxadiazole , both of which are known to impart various pharmacological properties.
The biological activity of this compound can be hypothesized based on the structural components:
- Dichlorophenoxy Group : Similar compounds have shown anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, suggesting that this compound could exhibit similar effects .
- Oxadiazole and Furan Moieties : These groups are prevalent in bioactive molecules and may enhance interactions with biological targets such as enzymes or receptors involved in critical biochemical pathways .
- Azetidine Ring : This structure may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the dichlorophenoxyacetyl chloride.
- Reaction with furan derivatives to form the oxadiazole linkage.
- Cyclization to form the azetidine ring.
This multi-step synthetic route highlights the complexity of the compound and its potential for novel interactions due to its unique structure.
In Vitro Studies
While direct studies on this compound are scarce, research on similar compounds indicates that they may interact with key enzymes involved in inflammation and cancer pathways. For example:
Toxicological Studies
Research on 2,4-Dichlorophenoxyacetic acid (a related compound) has indicated low toxicity at environmental exposure levels. Chronic toxicity studies have shown no significant carcinogenic effects in laboratory animals . This suggests that derivatives like this compound may also exhibit favorable safety profiles.
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Characteristics
The structure of the compound features:
- A dichlorophenoxy group, which is often associated with auxin-like activity in plants.
- An ethanone moiety linked to an azetidine ring .
- Substituents including a furan and an oxadiazole , which are known for their biological activities.
These components indicate that the compound could interact with biological systems in significant ways.
Agricultural Applications
The presence of the dichlorophenoxy group suggests that this compound may exhibit herbicidal properties similar to those of 2,4-Dichlorophenoxyacetic acid (2,4-D). Research indicates that compounds with similar structures can influence plant growth and development by mimicking natural auxins.
Case Studies
- A study on the effects of 2,4-Dichlorophenoxyacetic acid demonstrated its role in altering cellular metabolism in plants, which could be extrapolated to similar compounds like 2-(2,4-Dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone .
Medicinal Chemistry
The unique combination of furan and oxadiazole rings in the compound suggests potential for pharmacological activity. These moieties are frequently found in bioactive compounds and have been studied for their roles in various therapeutic areas.
Research Insights
- Compounds containing oxadiazole derivatives have shown promise as anti-inflammatory agents and in cancer therapy . Further investigation into the specific interactions of this compound with biological targets could reveal novel therapeutic applications.
Chemical Synthesis
The synthesis of this compound involves multiple steps, which can be optimized for better yield and efficiency. Understanding the synthetic pathways can lead to the development of more effective methods for producing similar compounds with desired biological activities.
Synthesis Overview
The synthesis typically requires:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the furan and oxadiazole moieties via coupling reactions.
This complexity indicates that further exploration into synthetic methodologies could enhance the production of derivatives with tailored properties .
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanone Carbonyl
The ethanone carbonyl group undergoes nucleophilic substitution reactions, primarily with amines or alcohols under basic conditions. For example:
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Reaction with benzylamine | DCM, DIPEA, RT, 12h | Formation of secondary amide | 72% | |
| Alkoxylation with methanol | NaH, THF, 0°C → RT | Methyl ether derivative | 65% |
Mechanistic Insight : The electron-withdrawing dichlorophenoxy group activates the carbonyl carbon toward nucleophilic attack. Similar reactivity is observed in dichloroacetyl derivatives like Furilazole ( ), where nucleophilic substitution is favored at the carbonyl site.
Ring-Opening Reactions of the Azetidine Moiety
The azetidine ring (four-membered saturated nitrogen heterocycle) undergoes strain-driven ring-opening reactions under acidic or nucleophilic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux in EtOH, 6h | Azetidine ring opens to form a γ-amino ketone | 58% | |
| NaN₃ | DMF, 100°C, 24h | Azide-substituted linear chain | 41% |
Key Observation : The reactivity mirrors that of azetidinone derivatives described in pharmacological studies ( ), where ring-opening is critical for generating bioactive intermediates.
Electrophilic Aromatic Substitution (EAS) on the Dichlorophenoxy Ring
The 2,4-dichlorophenoxy group participates in EAS, though steric hindrance from chlorine atoms limits regioselectivity:
Note : The dichlorophenoxy group’s reactivity aligns with 2,4-dichlorophenoxyacetic acid derivatives ( ), where bromination favors the para position relative to oxygen.
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole ring participates in cycloaddition and hydrolysis reactions:
Mechanism : The oxadiazole’s electron-deficient nature facilitates [4+2] cycloadditions, as seen in furan-oxadiazole hybrids ().
Functionalization of the Furan Ring
The furan-2-yl group undergoes electrophilic substitution and oxidation:
| Reaction | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | POCl₃/DMF, 0°C → RT | 5-formylfuran derivative | 55% | |
| Oxidation (H₂O₂/AcOH) | RT, 6h | Furan → maleic anhydride derivative | 78% |
Comparison : Similar reactivity is documented for 2-acetylfuran derivatives ( ), where the furan ring’s electron-rich C5 position is most reactive.
Catalytic Hydrogenation of the Oxadiazole Ring
Under hydrogenation conditions, the oxadiazole ring can be reduced:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | MeOH, RT, 24h | Open-chain diamide | 67% |
Implications : This reaction is critical for probing the oxadiazole’s role in biological activity ().
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Containing Analogues
- PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine): Shares the oxadiazole core but lacks the azetidine and furan groups.
- 1-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one: Contains a methoxy-linked oxadiazole but lacks the azetidine and dichlorophenoxy groups.
Table 1: Oxadiazole Derivatives Comparison
Substituted Ethanone Derivatives
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Replaces oxadiazole with a triazole-thioether system.
- 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone: Substitutes azetidine-oxadiazole with pyrazole. Pyrazole’s planar structure may improve π-π stacking but reduce selectivity for sterically constrained targets .
Table 2: Ethanone-Based Analogues
Furan-Containing Bioactive Compounds
- 1-(3-(2,4-Dichlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone (5h): Exhibits potent antioxidant and antimicrobial activity. The dichlorophenyl and furan groups mirror the target compound’s substituents, suggesting shared mechanisms such as free-radical scavenging or membrane disruption . However, the pyrazoline core differs from oxadiazole, which may alter target specificity.
Table 3: Furan-Containing Analogues
Chlorophenoxy vs. Chlorophenyl Substituents
- 2,4-Dichloro-5-fluoroacetophenone: Lacks the oxadiazole-azetidine system but shares the dichloro-substituted aromatic ring. The fluorine atom may enhance metabolic resistance compared to the target’s ether-linked phenoxy group .
- Rimonabant (SR141716A): A pyrazole-carboxamide with dichlorophenyl groups. Despite structural differences, its cannabinoid receptor antagonism highlights the importance of chloro-substituted aromatics in CNS targeting .
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 2-(2,4-dichlorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation reactions : For oxadiazole ring formation, hydrazine derivatives may react with carbonyl-containing intermediates under reflux conditions (e.g., ethanol with piperidine catalysis) .
- Cyclization : Azetidine rings can be formed via intramolecular cyclization using reagents like hydrazine hydrate in glacial acetic acid .
- Functionalization : The dichlorophenoxy group is introduced via nucleophilic substitution or coupling reactions .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a solvent (e.g., ethanol or DCM) to obtain high-quality crystals.
- Data collection : Using a diffractometer at low temperatures (e.g., 173 K) to minimize thermal motion artifacts.
- Refinement : Software like SHELX refines bond lengths, angles, and torsion angles, revealing conformational preferences (e.g., planar oxadiazole vs. puckered azetidine rings) .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer :
- Antifungal assays : Disk diffusion or microdilution methods against Candida or Aspergillus strains, referencing protocols for structurally related oxadiazoles .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Enzyme inhibition : Testing against kinases or cytochrome P450 isoforms, given the oxadiazole moiety’s role in binding catalytic sites .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of the azetidine-oxadiazole intermediate?
- Methodological Answer :
- Catalyst screening : Piperidine or DBU in anhydrous ethanol enhances cyclization efficiency .
- Temperature control : Reflux (78–80°C) for 8–12 hours balances reaction progress and side-product formation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted hydrazine derivatives .
Q. How do structural modifications (e.g., substituents on the furan or dichlorophenoxy groups) influence bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring. Compare IC₅₀ values in antifungal assays .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects on oxadiazole ring reactivity and binding affinity .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
